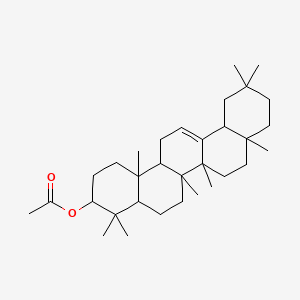

beta-Amyrenyl acetate

Beschreibung

Eigenschaften

IUPAC Name |

(4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H52O2/c1-21(33)34-26-13-14-30(7)24(28(26,4)5)12-15-32(9)25(30)11-10-22-23-20-27(2,3)16-17-29(23,6)18-19-31(22,32)8/h10,23-26H,11-20H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRPOGLIBDXFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CC=C4C3(CCC5(C4CC(CC5)(C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H52O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936562 | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

468.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1616-93-9 | |

| Record name | .beta.-Amyrin acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403166 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Olean-12-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Wirkmechanismus

Target of Action

Beta-Amyrenyl acetate, a triterpenoid compound, primarily targets the HMG-CoA reductase . This enzyme plays a crucial role in the mevalonate pathway, which is responsible for the biosynthesis of cholesterol and other types of sterols. By inhibiting this enzyme, this compound can effectively control the production of cholesterol in the body.

Mode of Action

This compound interacts with its target, the HMG-CoA reductase, by locating in the hydrophobic binding cleft of the enzyme. This interaction inhibits the activity of the enzyme, thereby controlling the production of cholesterol.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the mevalonate pathway . This pathway is responsible for the production of cholesterol and other sterols. By inhibiting the HMG-CoA reductase enzyme, this compound disrupts this pathway, leading to a decrease in the production of cholesterol.

Biochemische Analyse

Biochemical Properties

Beta-Amyrenyl acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, molecular docking studies have shown that this compound exhibits strong binding affinity with proteins such as Main Protease (6LU7) and Spike Glycoprotein (6VXX). These interactions suggest that this compound may influence the activity of these proteins, potentially affecting various biochemical pathways.

Cellular Effects

This compound has been shown to impact various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been reported to affect the expression of genes involved in inflammatory responses and oxidative stress. Additionally, it may alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific proteins and enzymes, modulating their activity. For instance, it has been shown to inhibit the activity of certain proteases, thereby affecting protein degradation pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Long-term exposure to this compound may lead to changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These temporal effects highlight the importance of considering the duration of exposure when studying the biological effects of this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antioxidant activities. At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects underscore the importance of determining the optimal dosage for therapeutic applications of this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with several enzymes and cofactors. It has been shown to influence the activity of enzymes involved in lipid metabolism, such as lipases and acyltransferases. Additionally, this compound may affect the levels of certain metabolites, thereby altering the overall metabolic flux within the cell. Understanding these metabolic pathways is crucial for elucidating the biological effects of this compound.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes. Additionally, this compound may accumulate in certain tissues, such as the liver and adipose tissue, where it exerts its biological effects. The transport and distribution of this compound are important factors that influence its overall bioavailability and efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. For instance, it may localize to the endoplasmic reticulum, where it interacts with enzymes involved in lipid metabolism. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and biological effects.

Biologische Aktivität

Beta-Amyrenyl acetate, a derivative of beta-amyrin, has garnered attention for its diverse biological activities. This article reviews the compound's pharmacological properties, focusing on its anti-inflammatory, anti-diabetic, and antimicrobial effects, supported by various studies and case analyses.

- Chemical Formula : C32H52O2

- Molecular Weight : 468.7541 g/mol

- IUPAC Name : Olean-12-en-3-ol, acetate, (3β)-

1. Anti-inflammatory Activity

This compound has demonstrated significant anti-inflammatory properties in various models:

- In Vivo Studies : In a study using a mouse model of inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA), beta-amyrin acetate showed an ID50 of 0.75 µM/ear, indicating potent anti-inflammatory effects when administered topically .

- Mechanism of Action : The compound inhibits nitric oxide (NO) production in murine microglia (BV2 cells) stimulated with lipopolysaccharides (LPS), showcasing its potential in neuroinflammatory conditions .

| Study Type | Model | Results |

|---|---|---|

| In Vivo | TPA-induced inflammation | ID50 = 0.75 µM/ear |

| In Vitro | BV2 cell line with LPS | Significant NO inhibition |

2. Anti-diabetic Effects

Research indicates that beta-amyrin acetate may have beneficial effects on glucose metabolism:

- Mechanism : It has been shown to enhance insulin sensitivity and reduce blood glucose levels in diabetic animal models. This is attributed to its ability to modulate glucose uptake and improve lipid profiles .

3. Antimicrobial Activity

Beta-amyrin acetate exhibits antimicrobial properties, particularly against Mycobacterium tuberculosis:

- Molecular Docking Studies : Beta-amyrin was found to interact strongly with mycobacterial proteins, particularly Rv1636, which is crucial for the bacterium's stress response mechanisms . This suggests its potential as a therapeutic agent against tuberculosis.

| Pathogen | Target Protein | Binding Affinity |

|---|---|---|

| M. tuberculosis | Rv1636 | High |

Case Study 1: Anti-inflammatory Effects in Rodents

In a study evaluating the anti-inflammatory effects of beta-amyrin and alpha-amyrin acetate isolated from Alstonia boonei, it was found that both compounds significantly inhibited paw edema induced by egg albumen and ear edema caused by xylene. The results indicated a dose-dependent effect with significant reductions in leukocyte migration and membrane stabilization tests .

Case Study 2: Therapeutic Potential Against Tuberculosis

A study focusing on the interactions of beta-amyrin with mycobacterial proteins highlighted its potential as an adjunct therapy for tuberculosis treatment. The compound's ability to bind effectively to Rv1636 enhances its therapeutic prospects by making the bacterium more susceptible to host immune responses .

Wissenschaftliche Forschungsanwendungen

Anti-Inflammatory Activity

Beta-Amyrenyl acetate has exhibited significant anti-inflammatory properties. A study conducted on the stem bark of Alstonia boonei demonstrated that both beta-amyrin and alpha-amyrin acetate effectively inhibited inflammation in animal models. Specifically, alpha-amyrin acetate showed a 40% reduction in egg albumen-induced paw edema at a dosage of 100 mg/kg, indicating its potential as an anti-inflammatory agent without significant gastric irritation .

Antimicrobial Properties

Research has indicated that beta-amyrin acetate possesses antibacterial activity against Mycobacterium tuberculosis. Molecular docking studies revealed that beta-amyrin interacts effectively with mycobacterial proteins, particularly the universal stress protein Rv1636, which plays a crucial role in the bacterium's survival under stress conditions. This interaction suggests that beta-amyrin could be a candidate for developing new tuberculosis treatments .

Antiplasmodial Effects

This compound has also been investigated for its antimalarial properties. In studies involving extracts from Globimetula braunii, the hexane fraction containing beta-amyrin was shown to induce apoptosis in malaria-infected cells, demonstrating its potential as a therapeutic agent against malaria .

Case Study 1: Anti-Inflammatory Efficacy

In a controlled study involving rodents, alpha-amyrin acetate was administered at varying doses to evaluate its anti-inflammatory effects. The results indicated significant inhibition of paw edema and reduced leukocyte counts, establishing a clear dose-response relationship .

Case Study 2: Antimicrobial Activity Against Mycobacterium tuberculosis

A series of molecular docking experiments were conducted to assess the binding interactions between beta-amyrin and mycobacterial proteins. The findings suggest that beta-amyrin has a high binding affinity for Rv1636, which could lead to novel therapeutic strategies against tuberculosis resistant strains .

Case Study 3: Antimalarial Properties

The antiplasmodial activity of beta-amyrin was evaluated using infected mice models. The results demonstrated that treatment with extracts containing beta-amyrin significantly reduced parasitemia levels compared to control groups, indicating its potential as an effective antimalarial agent .

Data Tables

Analyse Chemischer Reaktionen

Oxidation Reactions

β-Amyrenyl acetate undergoes selective oxidation at specific carbon centers. A notable study used tert-butyl chromate (t-BuCrO₃) to oxidize the compound under controlled conditions .

Oxidation with tert-Butyl Chromate

Reaction conditions and products:

Mechanistic Insights:

-

The methylene group adjacent to the double bond (C-11) is oxidized to a ketone, forming 11-oxo-β-amyrenyl acetate.

-

Subsequent oxidation at C-3 removes the acetyl group, yielding 3,11-dioxo-β-amyrene .

Biological Interactions

While not direct chemical reactions, β-Amyrenyl acetate’s interactions with proteins highlight its reactivity in biological systems:

-

Mycobacterial Protein Binding : Molecular docking revealed strong binding affinity (-9.2 kcal/mol) with Mycobacterium tuberculosis Rv1636, a universal stress protein. The interaction stabilizes the protein-ligand complex, as confirmed by molecular dynamics simulations .

-

Anti-Inflammatory Activity : In vivo studies showed β-Amyrenyl acetate inhibits xylene-induced ear edema by 55.5% at 100 µg/ear, surpassing diclofenac sodium (40.5%) .

Stability and Degradation

-

Thermal Stability : Decomposes at 505.1°C under atmospheric pressure .

-

Storage : Stable at 2–8°C for extended periods without significant degradation .

Comparative Reactivity

A comparison with α-Amyrin acetate shows distinct reactivity patterns:

Vergleich Mit ähnlichen Verbindungen

Key Properties :

- Molecular Formula : C₃₂H₅₂O₂

- CAS Registry Number: Not explicitly provided, but referenced via MDL number MFCD00200955 .

- Pharmacological Activities : Anti-inflammatory, anti-diabetic, anti-hyperlipidemic, and hepatoprotective effects .

- Applications : Used in traditional medicine formulations, such as Ganweikang Tablets for chronic hepatitis B (CHB) treatment .

β-Amyrenyl acetate belongs to the triterpenoid acetate family. Below is a detailed comparison with structurally or functionally related compounds:

Structural Analogues

Functional Comparison

- Bioactivity: β-Amyrenyl acetate and bauerenyl acetate share triterpenoid scaffolds but differ in bioactivity due to stereochemistry. β-Amyrenyl acetate’s anti-inflammatory effects are linked to NF-κB pathway inhibition, while bauerenyl acetate’s applications remain underexplored . β-Terpinyl acetate lacks significant pharmacological activity but is widely used in fragrances due to its volatile nature .

Structural Identification :

- NMR Profiling : β-Amyrenyl acetate is identified via ¹H-NMR signals at δ 4.48 (H-3α) and δ 5.12 (H-12), distinct from β-terpinyl acetate’s cyclohexyl proton signals (δ 1.2–2.5) .

- Stereochemical Complexity : β-Amyrenyl acetate’s eight chiral centers contrast with β-phenylethyl acetate’s simple planar structure .

Pharmacokinetic and Physicochemical Properties

| Property | β-Amyrenyl acetate | Bauerenyl acetate | β-Terpinyl acetate | β-Phenylethyl acetate |

|---|---|---|---|---|

| LogP (Lipophilicity) | High (~8.5) | High (~8.0) | Moderate (~3.2) | Low (~2.1) |

| Solubility | Insoluble in water | Insoluble | Slightly soluble | Soluble in ethanol |

| Metabolism | Hepatic oxidation | Unknown | Rapid hydrolysis | Esterase-mediated |

Vorbereitungsmethoden

Partial Synthesis from Oleanolic Acid

The most efficient route involves a three-step sequence starting from oleanolic acid, a widely available triterpenoid carboxylic acid:

- Methylation : Oleanolic acid is esterified to methyl oleanolate using methanol under acidic conditions.

- Iodination : Treatment with iodine and triphenylphosphine in tetrahydrofuran (THF) selectively substitutes the C-3 hydroxyl group with iodine, yielding 3-iodo-oleanolic acid methyl ester.

- Reduction : Zinc dust in acetic acid reduces the C-3 iodide, restoring the hydroxyl group and forming beta-amyrin.

- Acetylation : Beta-amyrin undergoes acetylation with acetic anhydride or acetyl chloride, producing beta-amyrin acetate.

Optimization Data :

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Methylation | MeOH, H$$2$$SO$$4$$ | Reflux, 6h | 95 |

| Iodination | I$$2$$, PPh$$3$$ | THF, 0°C, 2h | 90 |

| Reduction | Zn, AcOH | 60°C, 4h | 85 |

| Acetylation | Ac$$_2$$O, pyridine | RT, 12h | 92 |

This method’s scalability is evidenced by kilogram-scale productions with minimal purity loss.

Natural Extraction and Acetylation

Beta-amyrin occurs in resins of Bursera and Protium species, but isolation is hindered by low concentrations (<2% dry weight) and co-extraction of structurally similar triterpenoids. Post-extraction acetylation follows:

- Plant Material Extraction : Soxhlet extraction with hexane or dichloromethane.

- Chromatographic Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates beta-amyrin.

- Acetylation : As in synthetic methods.

Challenges :

Mechanistic Insights and Reaction Optimization

Selective Iodination

The iodination step’s regioselectivity arises from the equatorial orientation of the C-3 hydroxyl group in methyl oleanolate, which facilitates nucleophilic substitution. Triphenylphosphine acts as a reducing agent, converting I$$_2$$ to iodide ion, while THF stabilizes the transition state.

Reduction Dynamics

Zinc dust in acetic acid proceeds via a single-electron transfer mechanism, cleaving the C-I bond without disrupting the oleanane skeleton. Excess acetic acid protonates intermediates, preventing undesired eliminations.

Comparative Analysis of Synthesis vs. Natural Extraction

| Parameter | Synthetic Route | Natural Extraction |

|---|---|---|

| Yield | 70–85% (multi-step) | 0.5–1.2% |

| Purity | >98% | 80–90% |

| Scalability | Industrial feasible | Limited to lab scale |

| Cost | Moderate | High |

| Environmental Impact | Solvent recovery | Deforestation concerns |

Synthetic methods dominate due to reproducibility and cost-effectiveness, though natural extraction retains niche applications in traditional medicine.

Characterization and Quality Control

Spectroscopic Identification

Purity Assessment

HPLC with UV detection (λ = 210 nm) using a C18 column resolves beta-amyrin acetate from oleanane analogs. Acceptance criteria require ≥95% peak area.

Industrial Applications and Regulatory Considerations

Beta-amyrin acetate is classified as a cosmetic ingredient (INCI: Beta-Amyrin Acetate) and pharmaceutical excipient. Current Good Manufacturing Practices (cGMP) mandate rigorous solvent residue testing (e.g., THF < 720 ppm).

Q & A

Q. How can researchers determine the purity and structural identity of β-Amyrenyl acetate in synthesized samples?

Methodological Answer:

- Use spectroscopic techniques (e.g., H-NMR, C-NMR) to confirm the presence of characteristic peaks for the triterpenoid backbone and acetyl group. Compare spectral data with literature values for β-Amyrin and its derivatives .

- High-Performance Liquid Chromatography (HPLC) with a reverse-phase C18 column can quantify purity. Optimize mobile phases (e.g., acetonitrile/water gradients) to resolve β-Amyrenyl acetate from co-eluting impurities. Reference retention times against commercial standards if available .

- Elemental analysis or mass spectrometry (MS) provides complementary data on molecular weight (M.W. 468.75) and elemental composition .

Q. What experimental parameters are critical for optimizing the synthesis of β-Amyrenyl acetate from β-Amyrin?

Methodological Answer:

- Acetylation conditions : Use acetic anhydride in pyridine under inert gas (N) to prevent oxidation. Monitor reaction progress via thin-layer chromatography (TLC) with hexane/ethyl acetate (8:2) as the solvent system .

- Purification : Perform column chromatography using silica gel and a gradient elution (e.g., hexane to ethyl acetate). Validate purity via melting point analysis (compare to literature values) and differential scanning calorimetry (DSC) .

- Yield optimization : Adjust molar ratios (e.g., β-Amyrin:acetic anhydride = 1:2) and reaction time (typically 6–12 hours at 60°C) based on kinetic studies .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported LogP values (e.g., 4.95 vs. 5.19) for β-Amyrenyl acetate across studies?

Methodological Answer:

- Validate experimental LogP measurements using standardized shake-flask or HPLC methods. For HPLC, calibrate with reference compounds of known LogP and use a C18 column with isocratic elution (e.g., methanol/water = 80:20) .

- Computational modeling : Employ software like ChemAxon or Schrödinger’s QikProp to predict LogP. Compare results with experimental data and adjust parameters (e.g., solvent dielectric constant) to account for variability .

- Assess solvent interactions : Test solubility in polar (e.g., DMSO) and non-polar (e.g., hexane) solvents to contextualize hydrophobicity differences .

Q. What strategies are effective for designing bioassays to study β-Amyrenyl acetate’s pharmacological activity while minimizing interference from structural analogs?

Methodological Answer:

- Selective extraction : Use liquid-liquid partitioning (e.g., ethyl acetate/water) to isolate β-Amyrenyl acetate from co-occurring triterpenoids like Lupenone or Oleanolic acid derivatives .

- Activity-guided fractionation : Combine HPLC purification with bioactivity screening (e.g., anti-inflammatory assays using RAW 264.7 macrophages) to identify active fractions .

- Control for structural analogs : Include negative controls (e.g., β-Amyrin) and use silencing RNA (siRNA) or pharmacological inhibitors to confirm target specificity in cellular models .

Q. How can researchers address reproducibility challenges in β-Amyrenyl acetate’s reported anti-microbial activity?

Methodological Answer:

- Standardize microbial strains : Use ATCC-certified strains and validate growth conditions (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) .

- Dose-response studies : Test a concentration range (e.g., 1–100 µg/mL) and calculate IC values using nonlinear regression models (e.g., GraphPad Prism). Include positive controls (e.g., amphotericin B for fungi) .

- Mechanistic validation : Perform time-kill assays and scanning electron microscopy (SEM) to correlate activity with membrane disruption or biofilm inhibition .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-dependent effects of β-Amyrenyl acetate in in vivo studies?

Methodological Answer:

- Use mixed-effects models to account for inter-animal variability in preclinical trials. Include covariates like body weight and baseline biomarker levels .

- For longitudinal data (e.g., tumor size measurements), apply repeated-measures ANOVA with post-hoc Tukey tests. Validate assumptions (e.g., sphericity) using Mauchly’s test .

- Meta-analysis : Pool data from multiple studies using random-effects models (e.g., RevMan software) to assess overall effect sizes and heterogeneity (I statistic) .

Q. How should researchers resolve contradictions between in silico predictions and experimental results for β-Amyrenyl acetate’s binding affinity?

Methodological Answer:

- Molecular dynamics (MD) simulations : Run 100-ns trajectories to assess binding stability of β-Amyrenyl acetate to targets (e.g., mycobacterial universal stress protein). Compare root-mean-square deviation (RMSD) plots with experimental IC data .

- Free energy calculations : Use MM-PBSA or MM-GBSA methods to compute binding free energies. Cross-validate with isothermal titration calorimetry (ITC) results .

- Crystallography : If feasible, solve co-crystal structures of β-Amyrenyl acetate with its target to identify critical binding residues .

Experimental Design Considerations

Q. What controls are essential when evaluating β-Amyrenyl acetate’s cytotoxicity in cancer cell lines?

Methodological Answer:

- Vehicle controls : Treat cells with the solvent (e.g., DMSO at 0.1% v/v) to isolate solvent effects.

- Positive controls : Use cisplatin or doxorubicin to validate assay sensitivity.

- Non-cancerous cell lines : Include primary fibroblasts or HEK-293 cells to assess selectivity indices (SI = IC cancer cells / IC normal cells) .

Q. How can researchers optimize chromatographic methods for quantifying β-Amyrenyl acetate in plant extracts?

Methodological Answer:

- Column selection : Use a C18 column (250 mm × 4.6 mm, 5 µm) with a guard column to prevent matrix interference.

- Detector optimization : Employ evaporative light scattering detection (ELSD) or charged aerosol detection (CAD) for enhanced sensitivity to non-UV-absorbing triterpenoids .

- Method validation : Assess linearity (R ≥ 0.995), precision (%RSD < 5%), and recovery rates (90–110%) per ICH guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.